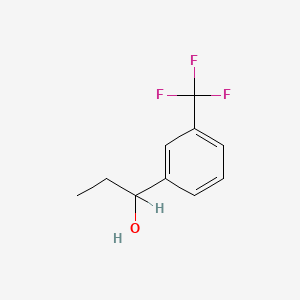

1-乙氧基-3-甲氧基苯

描述

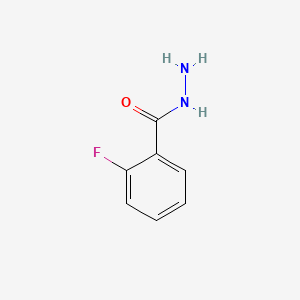

1-Ethoxy-3-methoxybenzene is a compound that can be associated with substituted methoxybenzenes, which are aromatic compounds containing methoxy groups attached to a benzene ring. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

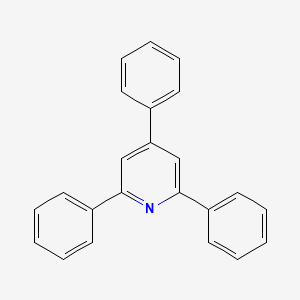

The synthesis of methoxy-functionalized benzene derivatives can involve cyclotrimerization reactions, as seen in the preparation of a 1,3,5-triaroylbenzene derivative . Additionally, reactions with diazomethane can lead to methoxy derivatives, as demonstrated by the treatment of 1,3,6-trihydroxy-2-methyl-4-nitrobenzene with diazomethane, which produced a 1-methoxy derivative . Furthermore, palladium-catalyzed reactions have been employed to synthesize compounds such as (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones from O-methyl oximes and iodobenzenes .

Molecular Structure Analysis

The molecular structure of methoxybenzene derivatives can vary, with some molecules being planar and others having twisted methoxy groups due to steric hindrance . X-ray crystallography and nuclear magnetic resonance (NMR) tensor analysis have been used to study the structures of related methoxybenzenes, revealing details such as the trans and twisted orientation of methoxy groups in 1,2-dimethoxybenzene .

Chemical Reactions Analysis

Methoxybenzene derivatives can participate in various chemical reactions, including those that lead to the formation of inclusion complexes, as seen with a triaroylbenzene host and a benzene guest . The unconventional reaction of diazomethane with a nitrobenzene derivative also highlights the reactivity of these compounds, resulting in novel structures like methoxyimine N-oxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzene derivatives are influenced by their molecular structure. For instance, the solid-state structure and vibrational spectra of tetramethoxybenzene and its complex with tetracyanobenzene have been studied using X-ray diffraction and various spectroscopic techniques, revealing details about methyl rotation and librational modes . Density functional theory (DFT) calculations have been used to optimize the molecular geometry and predict spectral properties of related compounds, providing insights into their chemical hardness, electronegativity, ionization potential, and non-linear optical properties .

科学研究应用

环境影响

1-乙氧基-3-甲氧基苯,作为甲氧基苯(MB)的一种变体,已被确定为可能对对流层产生影响的空气污染物。一项研究利用量子化学方法和Rice–Ramsperger–Kassel–Marcus(RRKM)理论来研究MB的臭氧化机制和速率常数。这项研究对于理解这类化合物的环境影响和大气寿命至关重要(Sun et al., 2016)。

材料科学

在材料科学中的一项新应用涉及乙烯氧化物功能化的1-羟基-2-甲氧基苯的阴离子环开聚合。这个过程形成了交联聚(乙烯氧化物)接枝聚(1-羟基-2-甲氧基苯酚)共聚物,具有改善的热稳定性和在蓝光发射材料中的潜在应用(Huang et al., 2012)。

有机化学

对含有甲氧基苯结构的杀虫剂甲氧氯的电化学还原进行了研究,以探讨其在有机合成中的潜在应用。这项研究可能导致新的去氯和还原类似化合物的方法(McGuire & Peters, 2016)。

食品科学

在食品科学中,与1-乙氧基-3-甲氧基苯密切相关的甲氧基苯化合物已在带有异味的谷物中被发现。了解这些化合物在食品质量和安全中的作用是重要的(Seitz & Ram, 2000)。

生物化学

1-乙氧基-3-甲氧基苯衍生物在生物化学中也可能具有相关性。关于β-环糊精与类似化合物结合行为的研究可以提供关于分子相互作用和潜在药物传递机制的见解(Song et al., 2008)。

大气化学

对芳香烃类化合物,包括甲氧基苯,气相氧化的调查有助于了解它们与羟基自由基的反应。这项研究对于模拟大气化学和评估这些化合物的环境命运至关重要(Gibilisco et al., 2018)。

属性

IUPAC Name |

1-ethoxy-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-11-9-6-4-5-8(7-9)10-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVXEVZVJAOTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180450 | |

| Record name | 1-Ethoxy-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxy-3-methoxybenzene | |

CAS RN |

25783-45-3 | |

| Record name | 1-Ethoxy-3-methoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025783453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethoxy-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。